molecular formula C7H12N2S B1295628 4,6,6-trimethyl-6H-1,3-thiazin-2-amine CAS No. 2953-81-3

4,6,6-trimethyl-6H-1,3-thiazin-2-amine

Cat. No.: B1295628
CAS No.: 2953-81-3
M. Wt: 156.25 g/mol
InChI Key: SPXILDALAUEEHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,4,5-trimethyl-2-thiazoline with suitable reagents to form the desired thiazine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,6,6-Trimethyl-6H-1,3-thiazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Substituted thiazine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-6H-1,3-thiazin-2-amine: Similar structure but with fewer methyl groups.

    6-Methyl-6H-1,3-thiazin-2-amine: Contains only one methyl group at the 6-position.

    4,6,6-Trimethyl-6H-1,3-thiazine: Lacks the amino group at the 2-position.

Uniqueness

4,6,6-Trimethyl-6H-1,3-thiazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,6,6-trimethyl-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-5-4-7(2,3)10-6(8)9-5/h4H,1-3H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXILDALAUEEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(SC(=N1)N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276792
Record name 4,6,6-trimethyl-6H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2953-81-3
Record name 4,6,6-trimethyl-6H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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